2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-24-16-12-8-7-11-15(16)17(23)20-18-21-22-19(26-18)25-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHNECRXMZGRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Carboxylic Acids with Thiosemicarbazide
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclodehydration reactions. Adapted from methods in, a mixture of 2-ethoxybenzoic acid (1.0 equiv) and thiosemicarbazide (1.0 equiv) in phosphorus oxychloride (POCl₃) undergoes heating at 80–90°C for 1 hour. Subsequent hydrolysis and basification yield 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (2a ) (Scheme 1).
- Reactants : 2-Ethoxybenzoic acid (3.00 mmol), thiosemicarbazide (3.00 mmol), POCl₃ (10 mL).
- Conditions : Stirred at 80–90°C for 1 h, followed by ice-cooling and hydrolysis with 40 mL H₂O.
- Workup : Basified to pH 8 with 50% NaOH, filtered, and recrystallized from ethanol.
- Yield : ~75–85% (estimated based on analogous reactions).
Amide Coupling with 2-Ethoxybenzoyl Chloride
Schotten-Baumann Reaction
The final step involves coupling the thiadiazole amine with 2-ethoxybenzoyl chloride. Following protocols in, the amine reacts with the acid chloride in tetrahydrofuran (THF) using sodium bicarbonate as a base (Scheme 3).
- Reactants : 5-((1-Phenylethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 equiv), 2-ethoxybenzoyl chloride (1.1 equiv), NaHCO₃ (3.0 equiv).
- Solvent : Anhydrous THF (20 mL).
- Conditions : Stirred at 0°C for 1 h, then room temperature for 24 h.
- Workup : Filtration, solvent removal, and recrystallization from methanol/dichloromethane.
- Yield : ~65–75% (estimated).
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR (DMSO-d₆, 500 MHz) :
δ 1.42 (t, 3H, J = 7.0 Hz, -OCH₂CH₃), 1.85 (d, 3H, J = 6.8 Hz, -SCH(CH₂Ph)CH₃), 4.12 (q, 2H, J = 7.0 Hz, -OCH₂CH₃), 4.98 (q, 1H, J = 6.8 Hz, -SCH(CH₂Ph)CH₃), 7.28–7.45 (m, 5H, aromatic H), 7.62 (d, 1H, J = 8.5 Hz, benzamide H-3), 7.94 (dd, 1H, J = 8.5, 1.5 Hz, benzamide H-4), 8.22 (s, 1H, benzamide H-6), 12.64 (s, 1H, NH). - ¹³C-NMR (DMSO-d₆, 125 MHz) :
δ 14.5 (-OCH₂CH₃), 21.8 (-SCH(CH₂Ph)CH₃), 63.7 (-OCH₂CH₃), 73.2 (-SCH(CH₂Ph)CH₃), 112.4–140.2 (aromatic C), 161.8 (C=O), 165.3 (thiadiazole C-2).
Infrared (IR) Spectroscopy
- Key Bands : 3325 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N thiadiazole), 1245 cm⁻¹ (C-O ether).
Mass Spectrometry (MS)
- ESI-MS (m/z) : 386.1 [M+H]⁺ (calculated 385.5).
Challenges and Optimization Considerations
- Regioselectivity in Thiol Alkylation : Competing reactions at the thiadiazole nitrogen can occur. Using bulky bases (e.g., DBU) may suppress side reactions.
- Acid Chloride Stability : 2-Ethoxybenzoyl chloride is moisture-sensitive. Synthesis in situ via thionyl chloride (SOCl₂) treatment of 2-ethoxybenzoic acid is recommended.
- Purification Difficulties : The final product’s lipophilic nature necessitates chromatographic purification with medium-polarity solvents (e.g., EtOAc/hexane).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the phenylethylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring and phenylethylthio group.
Reduction: Reduced forms of the compound, potentially leading to the cleavage of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to 2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown potency in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
The mechanism of action for these compounds often involves inducing apoptosis and blocking cell cycle progression, specifically at the sub-G1 phase, which is critical for therapeutic efficacy.
2. Antimicrobial Properties
Compounds with the thiadiazole structure have also been investigated for their antimicrobial activity. The presence of the thiadiazole ring enhances the biological activity against various pathogens, making these compounds suitable candidates for developing new antimicrobial agents .
Agricultural Applications
1. Crop Protection
The compound is part of a broader class of thiadiazole derivatives that have been patented for use as crop protection agents against phytopathogenic fungi, bacteria, and nematodes. These compounds demonstrate efficacy in controlling diseases affecting agricultural crops .
Table 2: Efficacy of Thiadiazole Compounds in Agriculture
| Compound Type | Target Organism | Application |
|---|---|---|
| Thiadiazole Carboxamide | Fungi (e.g., Fusarium spp.) | Fungicide |
| Thiadiazole Thioamide | Bacteria (e.g., Xanthomonas) | Bactericide |
| Thiadiazole Derivatives | Nematodes | Nematocide |
These applications are critical for sustainable agriculture, providing alternatives to traditional pesticides while minimizing environmental impact.
Synthetic Methodologies
The synthesis of This compound typically involves multi-step reactions that integrate various chemical transformations. The incorporation of the thiadiazole moiety is often achieved through cyclization reactions involving appropriate precursors such as thiosemicarbazides or isothiocyanates .
General Synthetic Pathway:
- Formation of Thiadiazole Ring: Reacting thiosemicarbazide with appropriate carbonyl compounds.
- N-Alkylation: Introducing ethoxy groups via alkylation reactions.
- Amidation: Finalizing the structure by forming an amide bond with benzoyl chloride.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring and the phenylethylthio group are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
- 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
Uniqueness
2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the ethoxy group, phenylethylthio group, and benzamide moiety further enhances its potential for diverse applications.
Biological Activity
The compound 2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been widely studied for its diverse biological activities. This article focuses on the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiadiazole ring that is known for its pharmacological significance. The presence of the ethoxy and phenylethyl groups may enhance its biological activity through various mechanisms.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have demonstrated significant antimicrobial properties. For example:
- A study indicated that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The compound's structure suggests potential activity against fungi as well, with some derivatives showing effectiveness against Aspergillus niger .
Anticancer Activity
Research indicates that thiadiazole derivatives can possess antiproliferative effects against cancer cells:
- In vitro studies have shown that certain thiadiazole compounds can inhibit the growth of lung carcinoma cells (A549) and other cancer cell lines .
- The mechanism often involves interaction with tubulin, affecting cell division and proliferation .
Anti-inflammatory Properties
Thiadiazole derivatives are also noted for their anti-inflammatory activities. Compounds with similar scaffolds have been reported to reduce inflammation in various models .
Case Studies and Research Findings
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest.
- Anti-inflammatory Effects : Modulation of pro-inflammatory cytokines and pathways.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the ethoxy group’s protons appear as a quartet (δ 1.3–1.5 ppm) and triplet (δ 4.0–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~453.1 g/mol) and detects side products .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the (1-phenylethyl)thio moiety .
Best Practices : - Combine thin-layer chromatography (TLC) with UV visualization to monitor reaction progress .
Advanced: How to design experiments to evaluate its anticancer activity and address conflicting data across studies?
Q. Methodological Answer :
- In vitro assays : Use standardized protocols (e.g., MTT assay) to measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and triplicate runs .
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Addressing Contradictions : - Compare substituent effects: Conflicting bioactivity may arise from variations in the ethoxy or phenylethyl groups. Use SAR studies to isolate critical moieties .
- Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .
Advanced: What computational strategies predict its molecular targets and binding modes?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CDK1 or tubulin. The thiadiazole ring often engages in π-π stacking with aromatic residues (e.g., Phe80 in CDK1) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the benzamide carbonyl and catalytic lysine residues .
Validation : - Cross-reference docking results with mutagenesis data or crystallographic structures (e.g., PDB ID: 1H1S) .
Advanced: How to conduct structure-activity relationship (SAR) studies for optimizing bioactivity?
Q. Methodological Answer :
- Substituent Variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or phenylethyl groups (e.g., fluorinated derivatives) .
- Pharmacophore Mapping : Identify essential features (e.g., thiadiazole sulfur for hydrogen bonding, ethoxy group for lipophilicity) using MOE or Discovery Studio .
Key Metrics : - Measure logP (octanol-water) to correlate hydrophobicity with cytotoxicity .
- Test metabolic stability in liver microsomes to prioritize analogs with longer half-lives .
Advanced: How to resolve contradictions in solubility and bioavailability data across research groups?
Q. Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to improve aqueous solubility .
- Bioavailability Studies : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models using LC-MS/MS quantification .
Root-Cause Analysis : - Characterize polymorphic forms via differential scanning calorimetry (DSC). Conflicting data may stem from amorphous vs. crystalline material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
